molecular formula C11H16N6OS B10893402 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10893402
M. Wt: 280.35 g/mol
InChI Key: HZLRPGUBOIONPO-UHFFFAOYSA-N
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Description

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound that features both pyrazole and triazole rings These types of compounds are often of interest in medicinal chemistry due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the pyrazole or triazole rings.

    Substitution: The hydrogen atoms on the pyrazole or triazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrazole or triazole rings.

Scientific Research Applications

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The sulfur atom and heterocyclic rings play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1,2,4-Triazole: A basic triazole compound that shares the triazole ring structure.

    Sulfur-containing heterocycles: Compounds like thiazoles and thiadiazoles that also contain sulfur and exhibit similar reactivity.

Uniqueness

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of pyrazole, triazole, and sulfur functionalities. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H16N6OS

Molecular Weight

280.35 g/mol

IUPAC Name

2-[[5-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C11H16N6OS/c1-4-17-10(8-5-7(2)16(3)15-8)13-14-11(17)19-6-9(12)18/h5H,4,6H2,1-3H3,(H2,12,18)

InChI Key

HZLRPGUBOIONPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=NN(C(=C2)C)C

Origin of Product

United States

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